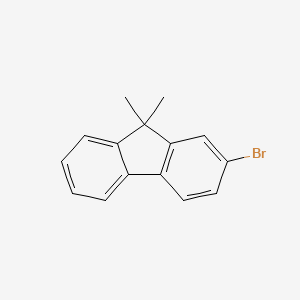

2-Bromo-9,9-dimethylfluorene

Description

Properties

IUPAC Name |

2-bromo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHPOBSZPYEADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449349 | |

| Record name | 2-Bromo-9,9-dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28320-31-2 | |

| Record name | 2-Bromo-9,9-dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-9,9-dimethyl-fluoren | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-9,9-dimethylfluorene (CAS: 28320-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-9,9-dimethylfluorene, a key building block in the synthesis of advanced organic materials. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the field of organic electronics.

Core Compound Properties

This compound is a fluorene derivative characterized by a bromine substituent at the 2-position and two methyl groups at the 9-position.[1] This structure imparts high fluorescence and significant electron delocalization, making it a valuable precursor for materials with applications in organic light-emitting diodes (OLEDs) and as non-linear optical (NLO) materials.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 28320-31-2 | [2] |

| Molecular Formula | C₁₅H₁₃Br | [2] |

| Molecular Weight | 273.17 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 57-62 °C | [5] |

| Boiling Point | 190 °C / 2 mmHg | [4] |

| Solubility | Slightly soluble in water | [4] |

Spectral Data

| Spectrum | Predicted Data |

| ¹H NMR | Predicted shifts are expected in the aromatic region (7-8 ppm) and a characteristic singlet for the two methyl groups in the aliphatic region (~1.5 ppm). |

| ¹³C NMR | Predicted shifts include those for the quaternary carbon of the dimethyl group, multiple aromatic carbons, and the carbon atom bonded to the bromine. |

| IR Spectroscopy | Expected characteristic peaks include C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a C-Br stretching vibration. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 272 and an M+2 peak of similar intensity due to the presence of the bromine isotope (⁸¹Br). |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the methylation of 2-bromofluorene. The following is a detailed experimental protocol compiled from multiple sources.

Synthesis of this compound

This two-step process involves the initial methylation of 2-bromofluorene.

Step 1: Methylation of 2-Bromofluorene

-

Materials:

-

2-Bromofluorene

-

Dimethyl sulfoxide (DMSO)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC)

-

Iodomethane (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-bromofluorene in dimethyl sulfoxide at room temperature.

-

Add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst to the reaction mixture.

-

Stir the mixture for approximately 20-30 minutes.

-

Slowly add iodomethane to the reaction mixture and continue stirring for 4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Step 2: Purification

-

Procedure:

-

The crude product is purified by column chromatography on silica gel.

-

Elute the column with petroleum ether to obtain the pure this compound as a white solid.

-

Synthesis Workflow Diagram

Caption: Synthesis and Purification Workflow for this compound.

Chemical Reactivity and Applications

The bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing more complex conjugated molecules for organic electronics.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block for creating carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Stille Coupling: Coupling with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Coupling with terminal alkynes.

General Cross-Coupling Reaction Scheme

Caption: Common Cross-Coupling Reactions of this compound.

Representative Experimental Protocol: Suzuki Coupling

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and water.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a crucial intermediate in the synthesis of polyfluorenes and other conjugated polymers used in OLEDs. These materials often form the emissive layer in an OLED device.

OLED Device Fabrication Workflow

The following diagram illustrates a general workflow for the fabrication of a solution-processed OLED device using a polymer derived from this compound.

Caption: General Workflow for Solution-Processed OLED Fabrication.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a non-combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the development of materials for organic electronics. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic design and synthesis of a wide range of conjugated molecules with tailored properties. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and scientists in their work.

References

- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 28320-31-2 [chemicalbook.com]

- 5. This compound 97 28320-31-2 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Bromo-9,9-dimethylfluorene for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Bromo-9,9-dimethylfluorene (CAS No. 28320-31-2). It includes detailed experimental protocols, key analytical data, and a review of its applications, particularly in the synthesis of materials for organic electronics and as a versatile building block in medicinal chemistry. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Core Properties

This compound is a fluorene derivative characterized by a bromine atom at the 2-position and two methyl groups at the 9-position.[1] This structure imparts high fluorescence and significant electron delocalization, making it a valuable intermediate in organic synthesis.[2] It typically appears as a white to off-white solid or crystalline powder.[1]

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing a baseline for its handling, purification, and use in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃Br | [1][3][4][5] |

| Molecular Weight | 273.17 g/mol | [1][3][5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 57-62 °C | [3] |

| 68 °C | [6][7] | |

| Boiling Point | 352.9 °C at 760 mmHg | [6][7] |

| 190 °C at 2 mmHg (lit.) | ||

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Sparingly soluble in water.[1][8] Soluble in toluene.[9] | [1][8][9] |

| Refractive Index | 1.615 | [6] |

Chemical and Spectroscopic Properties

The chemical reactivity and spectroscopic signature of this compound are crucial for its application in synthesis and for its characterization.

| Property | Value | Source(s) |

| CAS Number | 28320-31-2 | [1][3][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | MBHPOBSZPYEADG-UHFFFAOYSA-N | [3] |

| SMILES | CC1(C)c2ccccc2-c3ccc(Br)cc13 | [3] |

| ¹H NMR (d-DMSO) | 1.419 (s, 6H), 7.319-7.352 (m, 2H), 7.493-7.534 (m, 2H), 7.758-7.829 (m, 3H) | [3] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis Protocol from 2-Bromofluorene

This common method involves the methylation of 2-bromofluorene. The following diagram and protocol detail the workflow.

Caption: Synthesis workflow for this compound.

Detailed Methodology: [10]

-

Reaction Setup: In a 200 mL single-neck round-bottom flask at room temperature, add 1 g of 2-bromofluorene and 20 mL of dimethyl sulfoxide (DMSO).

-

Base and Catalyst Addition: Add 2 mL of a 50% aqueous sodium hydroxide solution and 50 mg of benzyltriethylammonium chloride (TEBAC) to the system. Stir the mixture for 20 minutes.

-

Alkylation: Add 0.9 g of methyl iodide to the reaction mixture and continue to stir for 4 hours.

-

Workup: Quench the reaction by adding water. Extract the aqueous mixture with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate. Filter and remove the solvent by distillation under reduced pressure.

-

Final Purification: Purify the resulting crude product by column chromatography using petroleum ether as the eluent to obtain the final product as a white solid (yield: 98%).[10]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and assess purity.

-

Methodology: Dissolve a sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or d-DMSO). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Data (in d-DMSO): A sharp singlet corresponding to the six protons of the two methyl groups at the 9-position is expected around 1.419 ppm. The aromatic region (approx. 7.3-7.9 ppm) will show a complex multiplet pattern corresponding to the seven aromatic protons.[3]

Infrared (IR) Spectroscopy:

-

Objective: To identify characteristic functional groups.

-

Methodology: Analyze a solid sample using an ATR-FTIR spectrometer.

-

Expected Peaks: Look for C-H stretching vibrations from the aromatic rings and methyl groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region).

Chemical Reactivity and Applications

This compound is a key building block in organic synthesis, primarily due to the reactivity of its bromine atom, which serves as a good leaving group.[9]

Suzuki Coupling Reactions

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[9] This reaction is fundamental for synthesizing conjugated polymers and complex molecules for optoelectronic and pharmaceutical applications.

Caption: Generalized Suzuki coupling reaction with this compound.

Experimental Protocol for Suzuki Coupling: [9]

-

Catalyst Preparation: Prepare a catalyst stock solution by adding a palladium source (e.g., 4.5 mg Pd(OAc)₂) and a suitable phosphine ligand to a solvent like toluene (5.0 mL).

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), an arylboronic acid (1.1 mmol), and a base such as K₃PO₄·3H₂O (2.0 mmol).

-

Reaction Execution: Purge the system with an inert gas (e.g., nitrogen). Add solvents (e.g., 2.5 mL toluene, 3.0 mL EtOH) and the palladium catalyst stock solution.

-

Heating and Workup: Stir the mixture at an elevated temperature (e.g., 120 °C) for 36 hours. After cooling, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the desired coupled product.[9]

Applications in Materials Science and Drug Development

-

Organic Electronics: This compound is a popular precursor for materials used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][11] The fluorene core provides thermal stability and desirable photophysical properties, and the dimethyl substitution enhances solubility for device fabrication.[2][12] Specifically, it is used to create materials that efficiently emit deep blue light.[8]

-

Drug Development: Fluorene derivatives are an important research direction in drug development due to their pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[13] this compound serves as a versatile scaffold for synthesizing novel bioactive compounds and pharmaceutical agents.[11]

Safety and Handling

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[5]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[5]

-

Storage: Store in a cool, dry place in a tightly closed container with adequate ventilation. Keep away from oxidizing agents.[8] It has a WGK (Water Hazard Class) rating of 3, indicating it is highly hazardous to water.[3]

This guide provides a foundational understanding of this compound, equipping researchers and developers with the necessary data and protocols to utilize this versatile compound in their work. For further information, consulting the cited literature and relevant Safety Data Sheets (SDS) is recommended.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 4. This compound | 28320-31-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | 28320-31-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 11. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:28320-31-2 | Chemsrc [chemsrc.com]

- 13. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

2-Bromo-9,9-dimethylfluorene molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and applications of 2-Bromo-9,9-dimethylfluorene, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Formula

This compound is an aromatic organic compound.[1][2] Its core structure consists of a fluorene molecule, which is a polycyclic aromatic hydrocarbon, substituted with a bromine atom at the 2-position and two methyl groups at the 9-position.[1]

The chemical formula for this compound is C₁₅H₁₃Br .[1][3][4][5] Its IUPAC name is This compound .[3] The presence of the bromine atom makes it a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through cross-coupling reactions.[1][2]

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 28320-31-2[1][3][4][5] |

| Molecular Weight | 273.17 g/mol [1][3][4][5] |

| InChI | 1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3[3][4] |

| SMILES | CC1(C)c2ccccc2-c3ccc(Br)cc13[4] |

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It is slightly soluble in water and soluble in organic solvents like toluene.[1][2][6]

Quantitative Data Summary:

| Property | Value | Source |

| Melting Point | 57-62 °C | [4] |

| 68 °C | [7] | |

| Boiling Point | 190 °C / 2 mmHg | [6] |

| 352.9 °C at 760 mmHg | [7] | |

| Density | 1.346 g/cm³ | [7] |

| Refractive Index | 1.615 | [7] |

| Flash Point | 165.1 °C | [7] |

Applications in Research and Development

This compound is a key building block in the synthesis of advanced organic materials due to its high fluorescence and π-electron conjugation.[6][8] Its primary applications are in the field of organic electronics.[6][8]

-

Organic Light Emitting Diodes (OLEDs): It is a popular precursor for synthesizing materials that efficiently emit deep blue light, a critical component for full-color displays.[8][9]

-

Organic Solar Cells (OSCs): It is utilized in the fabrication of conducting polymers for OSCs.[6][8]

-

Non-Linear Optical (NLO) Materials: Its electronic properties make it suitable for use in NLO applications.[6][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2-bromofluorene.[6][8]

Materials:

-

2-Bromofluorene

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide)

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

Dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO) in a reaction vessel.[10]

-

Control the temperature of the solution to 30-35 °C.[10]

-

Add iodomethane to the reaction mixture. The weight ratio of iodomethane to 2-bromofluorene should be approximately 1.3-1.5 : 1.[10]

-

Stir the mixture for 5-10 minutes.[10]

-

Add potassium hydroxide to the reaction. The weight ratio of potassium hydroxide to 2-bromofluorene should be approximately 1-1.1 : 1.[10]

-

Allow the reaction to proceed for 4 hours.[10]

-

After the reaction is complete, add water to the mixture and cool to precipitate the crude product.[10]

-

Collect the crude product by suction filtration.[10]

-

Recrystallize the crude product from methanol to obtain pure 9,9-dimethyl-2-bromofluorene.[10]

Suzuki Coupling Reaction using this compound

The bromine atom on the fluorene core allows for participation in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[2]

Materials:

-

This compound

-

An appropriate boronic acid (e.g., (9-phenyl-9H-carbazol-3-yl)boronic acid)[2]

-

Palladium(II) acetate (Pd(OAc)₂)[2]

-

A suitable phosphine ligand[2]

-

Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O)[2]

-

Toluene

-

Ethanol

Procedure:

-

Prepare a palladium catalyst stock solution by dissolving Pd(OAc)₂ and a phosphine ligand in toluene.[2]

-

In a Schlenk tube, combine this compound, the boronic acid, and K₃PO₄·3H₂O.[2]

-

Purge the reaction vessel with an inert gas, such as nitrogen.[2]

-

Add toluene, ethanol, and the palladium catalyst stock solution to the reaction mixture.[2]

-

Stir the reaction at the appropriate temperature and monitor for completion.

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 28320-31-2 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 28320-31-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound 97 28320-31-2 [sigmaaldrich.com]

- 9. H64732.06 [thermofisher.com]

- 10. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

Solubility of 2-Bromo-9,9-dimethylfluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-9,9-dimethylfluorene is a fluorene derivative known for its role as a building block in the creation of conducting polymers.[1] Its chemical structure, featuring a bulky, rigid fluorene core with a bromine atom and two methyl groups at the 9-position, dictates its physical and chemical properties, including its solubility. The dimethyl groups enhance its steric bulk, which can influence its interactions with solvent molecules.[2] This guide addresses the solubility of this compound in organic solvents, a crucial parameter for its practical application in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃Br |

| Molecular Weight | 273.17 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 57-62 °C |

| Boiling Point | 190 °C at 2 mmHg (lit.)[3] |

| CAS Number | 28320-31-2 |

Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in a range of common organic solvents. The lack of such data highlights a gap in the available physicochemical information for this compound and underscores the importance of experimental determination for specific applications.

Qualitative Solubility Information

Based on available information, the solubility of this compound can be qualitatively described as follows:

-

Soluble in: Toluene.[4] The fluorene core, being aromatic and non-polar, suggests good solubility in other non-polar aromatic solvents like benzene and xylene, as well as chlorinated solvents like dichloromethane and chloroform. The presence of two n-hexyl chains in a similar compound, 2-Bromo-9,9-dihexylfluorene, significantly enhances its solubility in common organic solvents like tetrahydrofuran (THF), toluene, chloroform, and dichloromethane.[5]

-

Slightly Soluble/Sparingly Soluble in: Water.[1][3] As an organic compound with a large non-polar hydrocarbon structure, its solubility in polar solvents like water is expected to be very low.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates experimental determination of the solubility of this compound in specific solvents of interest. The following are detailed methodologies for two common and effective experimental protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Sample Preparation: Place an excess amount of this compound into a vial containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled using a thermostatted water bath.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to ensure a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the withdrawn aliquot to a pre-weighed, dry container (e.g., a watch glass or a small beaker). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dry solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of solute (g) / Volume of aliquot (L))

Workflow for Gravimetric Solubility Determination

References

A Technical Guide to the π-Electron Conjugation in 2-Bromo-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the π-electron conjugation in 2-Bromo-9,9-dimethylfluorene, a key building block in the development of advanced organic electronic materials and a versatile scaffold in medicinal chemistry. This document details the molecule's synthesis, photophysical characterization, and the extension of its conjugated system through palladium-catalyzed cross-coupling reactions.

Core Concepts: The Fluorene π-System

This compound is an aromatic hydrocarbon belonging to the fluorene family. The core of its electronic activity is the fluorene moiety, which features a planar, rigid biphenyl system bridged by a methylene group. This structure creates a large, delocalized π-electron system, which is the foundation of its characteristic high fluorescence and electron-transporting capabilities.[1][2]

The introduction of two methyl groups at the C9 position serves a critical function: it prevents the formation of fluorenone defects and significantly enhances the solubility of the molecule and its subsequent polymers in common organic solvents, which is crucial for device fabrication.[3] The bromine atom at the C2 position acts as a versatile synthetic handle, allowing for the strategic extension of the π-conjugated system through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This functionalization is the primary method for tuning the electronic and optical properties of the resulting materials.

Synthesis and Characterization

The most common and efficient synthesis of this compound starts from 2-Bromofluorene. The protocol involves a two-stage process: deprotonation of the acidic C9 proton followed by dialkylation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-Bromofluorene.

Materials:

-

2-Bromofluorene

-

Dimethyl sulfoxide (DMSO)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Iodomethane (Methyl Iodide)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Deionized water

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-Bromofluorene (1 equivalent) in DMSO.

-

Add the phase-transfer catalyst (e.g., TEBAC, ~0.05 equivalents) to the solution.

-

Slowly add 50% aqueous NaOH solution (approx. 2-3 equivalents) and stir the mixture at room temperature for 20-30 minutes. The solution should become deeply colored as the fluorenyl anion forms.

-

Add iodomethane (›2.5 equivalents) dropwise to the reaction mixture. Continue stirring for 4-6 hours at room temperature.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product into dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography using petroleum ether as the eluent to obtain this compound as a white solid.

Extending π-Conjugation: The Suzuki-Miyaura Coupling

The bromine atom on the this compound scaffold is a prime reaction site for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a new carbon-carbon bond, allowing for the attachment of other aromatic or vinyl groups, thereby extending the π-electron conjugation across the new, larger molecule. This extension is fundamental to tuning the material's absorption and emission wavelengths for applications in devices like Organic Light-Emitting Diodes (OLEDs).[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound (1.0 mmol, 1 equiv.)

-

Arylboronic acid or ester (e.g., (9-phenyl-9H-carbazol-3-yl)boronic acid, 1.1 mmol, 1.1 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, 1-2 mol%)

-

Phosphine ligand (if required by the catalyst, e.g., SPhos, PPh₃, 2-4 mol%)

-

Base (e.g., K₃PO₄·3H₂O, Cs₂CO₃, or K₂CO₃, 2.0-3.0 mmol, 2-3 equiv.)

-

Solvent system (e.g., Toluene/Ethanol mixture, Dioxane/Water)

-

Schlenk tube or pressure flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add this compound, the arylboronic acid, and the base.

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand (if any) in the organic solvent under an inert atmosphere.

-

Add the degassed solvent system (e.g., Toluene and Ethanol) to the Schlenk tube containing the reagents.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction for 12-36 hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and filter it through a pad of silica gel or Celite, eluting with ethyl acetate or dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the coupled product.[4]

Photophysical and Electronic Properties

The π-electron conjugation in this compound and its derivatives governs their interaction with light. These properties are typically probed using UV-Visible absorption and fluorescence spectroscopy and rationalized through computational chemistry.

Data Presentation

Direct, published photophysical data for this compound is limited. However, data from its close structural analogue, 2-Bromo-9,9-dihexylfluorene, and its derivatives provide valuable insight into the electronic transitions of this chromophore. The extension of the π-system via Suzuki coupling typically results in a bathochromic (red) shift in both absorption and emission spectra, a key strategy in tuning materials for specific applications.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent |

| 2-Bromo-9,9-dihexylfluorene[3] | 309 | N/A | N/A | THF |

| Representative Derivative 1 | ~360-375 | ~418-430 | High | Various |

| Representative Derivative 2 | ~428-502 | Varies | Varies | DCM |

| Fluorene (Parent Core) | 261 | 302 | N/A | N/A |

| N/A: Data not readily available in cited literature. Derivative data is generalized from various sources to show typical shifts. |

Experimental Protocol: Photophysical Measurements

Objective: To measure the absorption and emission spectra and determine the relative fluorescence quantum yield.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a Xenon lamp source and a photomultiplier tube (PMT) detector.

-

1 cm path length quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the fluorene compound in a spectroscopic grade solvent (e.g., THF, Dichloromethane, or Cyclohexane). Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) with an absorbance matched to the sample at the excitation wavelength.

-

UV-Vis Absorption:

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

Record the absorption spectrum of the sample solution. Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer (typically at or near λabs).

-

Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to record the emission spectrum.

-

-

Quantum Yield (Relative Method):

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength, ensuring values are below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield (ΦS) using the formula: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) where S denotes the sample, R is the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the optical properties of fluorene derivatives. These theoretical calculations provide insight into how chemical modifications affect the π-electron system.

Protocol: DFT and TD-DFT Calculations

Objective: To calculate the ground-state geometry, frontier molecular orbitals (HOMO/LUMO), and predict the UV-Vis absorption spectrum.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a ground-state geometry optimization using DFT. A common and effective level of theory is the B3LYP functional with the 6-31G(d,p) basis set.[6] This calculation finds the lowest energy conformation of the molecule.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

From the optimized geometry, calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (Eg) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally corresponds to a longer wavelength absorption maximum.

-

-

Absorption Spectrum Prediction:

-

Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation at the same level of theory (B3LYP/6-31G(d,p)). This simulates the electronic excitations.

-

The output will provide the calculated vertical excitation energies (in eV or nm) and their corresponding oscillator strengths, which predict the position and intensity of peaks in the UV-Vis absorption spectrum. A solvent model (e.g., Polarizable Continuum Model, PCM) can be included to simulate solution-phase spectra more accurately.[6]

-

References

- 1. This compound | 28320-31-2 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-9,9-dimethylfluorene from 2-bromofluorene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-9,9-dimethylfluorene from 2-bromofluorene, a key transformation for creating building blocks used in organic electronics and pharmaceutical research.[1][2] This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the reaction workflow.

Core Synthesis Strategy

The primary method for synthesizing this compound involves the alkylation of the C9 position of 2-bromofluorene. The protons at the C9 position of the fluorene core are acidic and can be removed by a strong base to form a fluorenyl anion. This nucleophilic anion then reacts with a methylating agent, such as methyl iodide, to introduce the two methyl groups. The use of a phase transfer catalyst can facilitate the reaction between the base and the organic substrate.

Experimental Protocols

Two primary protocols for the synthesis of this compound from 2-bromofluorene have been reported, primarily differing in the choice of base and the inclusion of a phase transfer catalyst.

Protocol 1: Synthesis using Sodium Hydroxide and a Phase Transfer Catalyst

This method employs aqueous sodium hydroxide as the base in the presence of a phase transfer catalyst, such as benzyl-triethyl-ammonium chloride (TEBAC), in dimethyl sulfoxide (DMSO) as the solvent.[3]

-

Step 1: Deprotonation

-

In a round-bottom flask under an inert atmosphere, dissolve 1 gram of 2-bromofluorene in 20 mL of dimethyl sulfoxide at room temperature (20°C).

-

To this solution, add 2 mL of a 50% aqueous sodium hydroxide solution and 50 mg of benzyl-triethyl-ammonium chloride.

-

Stir the mixture for 20 minutes.

-

-

Step 2: Methylation

-

Add 0.9 grams of methyl iodide to the reaction mixture.

-

Continue stirring for 4 hours.

-

-

Step 3: Work-up and Purification

-

Quench the reaction with water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to obtain this compound as a white solid.[3]

-

Protocol 2: Synthesis using Potassium Hydroxide

This protocol utilizes potassium hydroxide as the base in dimethyl sulfoxide (DMSO).[4]

-

Step 1: Reaction Setup

-

In a four-hole bottle, dissolve 50 grams of 2-bromofluorene in 450 grams of dimethyl sulfoxide (DMSO).

-

Maintain the temperature at 33°C and stir until the starting material is completely dissolved.

-

-

Step 2: Methylation

-

Add 70 grams of methyl iodide to the solution and stir for 8 minutes.

-

Add 53 grams of potassium hydroxide to the reaction mixture.

-

Continue the reaction for 4 hours, monitoring the consumption of the starting material.

-

-

Step 3: Work-up and Purification

-

Add 450 grams of water to the reaction mixture.

-

Cool the mixture to 2°C and collect the crude product by suction filtration.

-

Recrystallize the crude product from methanol.

-

Dry the purified product in an oven to obtain this compound.[4]

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic protocols.

| Parameter | Protocol 1 (NaOH/TEBAC) | Protocol 2 (KOH) |

| Starting Material | 2-Bromofluorene | 2-Bromofluorene |

| Reagents | Methyl Iodide, 50% aq. NaOH, TEBAC | Methyl Iodide, Potassium Hydroxide |

| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | 20°C | 33°C |

| Reaction Time | 4 hours | 4 hours |

| Yield | 98% | Not explicitly stated, but 25g product from 50g starting material suggests ~50% |

| Product Purity | Not specified | 99% |

| Product Appearance | White Solid | White Solid |

| Purification | Column Chromatography (Petroleum Ether) | Recrystallization (Methanol) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

2-Bromo-9,9-dimethylfluorene: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-dimethylfluorene is a versatile chemical intermediate that has garnered significant attention in the fields of organic electronics and medicinal chemistry. Its rigid, planar fluorene core, combined with the synthetic handle of a bromine atom and the solubility-enhancing gem-dimethyl group, makes it a valuable building block for the synthesis of a wide array of functional organic molecules and polymers. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, synthesis, key reactions, and applications, with a focus on its role as a pivotal intermediate in the development of advanced materials and potentially bioactive compounds.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] The introduction of the two methyl groups at the C9 position prevents the acidic proton present in the parent fluorene molecule, thus increasing its stability and processability in various chemical transformations. These alkyl chains also enhance the solubility of the molecule in common organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28320-31-2 | [3][4][5] |

| Molecular Formula | C₁₅H₁₃Br | [4][5] |

| Molecular Weight | 273.17 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 57-62 °C | [5] |

| Boiling Point | 190 °C / 2 mmHg | [6] |

| Solubility | Soluble in toluene and other common organic solvents; slightly soluble in water. | [2][5] |

| Density | ~1.346 g/cm³ | [7] |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Expected Values | Reference(s) |

| ¹H NMR | A patent provides the following data (d-DMSO): 1.419 (s, 6H, -C(CH₃)₂), 7.319-7.352 (m, 2H, Ar-H), 7.493-7.534 (m, 2H, Ar-H), 7.758-7.829 (m, 3H, Ar-H). | [3] |

| ¹³C NMR | Expected aromatic signals in the range of ~120-155 ppm. The quaternary carbon of the dimethyl group would appear around 46 ppm, and the methyl carbons around 27 ppm. | [8][9] |

| Infrared (IR) | Characteristic peaks for C-H stretching of aromatic and alkyl groups (~2850-3100 cm⁻¹), C=C stretching of the aromatic rings (~1450-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). | [10] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 272/274 with an isotopic pattern characteristic of a monobrominated compound. | [1][11] |

Synthesis and Purification

This compound is most commonly synthesized from 2-bromofluorene through alkylation or from 9,9-dimethylfluorene via bromination.

Experimental Protocol: Synthesis of this compound from 2-Bromofluorene

This procedure outlines the methylation of 2-bromofluorene using methyl iodide.[6]

Materials:

-

2-Bromofluorene

-

Dimethyl sulfoxide (DMSO)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC)

-

Methyl iodide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Petroleum ether for column chromatography

Procedure:

-

In a 200 mL round-bottom flask, dissolve 1 g of 2-bromofluorene in 20 mL of dimethyl sulfoxide at room temperature.

-

Add 2 mL of 50% aqueous sodium hydroxide solution and 50 mg of TEBAC to the reaction mixture.

-

Stir the mixture for 20 minutes.

-

Add 0.9 g of methyl iodide to the flask and continue stirring for 4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound as a white solid.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 4. This compound | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 28320-31-2 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

The Fluorene Core: A Cornerstone of Modern Organic Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorene core, a tricyclic aromatic hydrocarbon, has emerged as a pivotal building block in the field of organic electronics.[1][2][3] Its rigid, planar structure, coupled with versatile functionalization at the C-9 position and other active sites, allows for the fine-tuning of its electronic and photophysical properties.[1][4] This adaptability has led to the development of a vast library of fluorene-based materials for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[5][6][7] This technical guide provides a comprehensive overview of the fluorene core, detailing its synthesis, properties, and applications, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties of the Fluorene Core

Fluorene, with the chemical formula C₁₃H₁₀, consists of two benzene rings fused to a central five-membered ring.[2][8] This structure imparts a unique combination of properties that are highly desirable for organic electronic materials. The molecule is nearly planar, facilitating π-π stacking and efficient charge transport in the solid state.[8] While the parent fluorene molecule is colorless and exhibits a violet fluorescence, its derivatives are renowned for their high photoluminescence quantum efficiency, particularly in the blue region of the visible spectrum.[6][8]

A key feature of the fluorene unit is the methylene bridge at the C-9 position.[8] This position is readily functionalized with various alkyl or aryl side chains. These substituents not only enhance the solubility of fluorene-based polymers in common organic solvents but also provide a means to control the material's morphology and prevent aggregation-induced quenching of luminescence.[1][9] Furthermore, the electronic properties of the fluorene core can be systematically tuned by introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings.[10]

Synthesis of Fluorene-Based Materials

The synthesis of fluorene-based monomers and polymers predominantly relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method.[11][12][13] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the creation of well-defined polymer architectures.[13]

General Synthesis of Polyfluorenes via Suzuki Coupling

The Suzuki coupling polymerization typically involves the reaction of a diboronic acid or ester derivative of fluorene with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base.[11][12] The choice of comonomer is crucial as it allows for the tuning of the resulting polymer's electronic and optical properties.[14] For instance, copolymerizing fluorene with electron-deficient units like benzothiadiazole (BT) can lower the polymer's bandgap and shift its emission to longer wavelengths.[15]

Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(benzo[15][17][18]thiadiazol-4,7-diyl)] (F8BT)

This protocol describes a typical Suzuki coupling polymerization for the synthesis of the widely studied copolymer F8BT.

Materials:

-

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (anhydrous)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Methanol

-

Acetone

Procedure:

-

In a Schlenk flask, dissolve equimolar amounts of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene and 4,7-dibromobenzo[14][16][17]thiadiazole in anhydrous toluene.

-

Degas the solution by bubbling with argon for 30 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-2 mol %), to the reaction mixture under a positive pressure of argon.

-

Add the 2 M aqueous sodium carbonate solution (typically 4 equivalents per monomer unit).

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing methanol to precipitate the polymer.

-

Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Purify the polymer further by Soxhlet extraction with acetone and methanol.

-

Dissolve the purified polymer in a suitable solvent like chloroform and precipitate it again in methanol.

-

Dry the final polymer product under vacuum.

Electronic and Photophysical Properties

The electronic and photophysical properties of fluorene-based materials are central to their function in electronic devices. These properties can be tailored through chemical modification.

Energy Levels and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the band gap, of fluorene derivatives are critical parameters that determine their charge injection and transport characteristics, as well as their optical absorption and emission properties.[17] These energy levels can be determined experimentally using techniques like cyclic voltammetry.[18]

| Material | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference(s) |

| Poly(9,9-dioctylfluorene) (PFO) | -5.80 | -2.12 | 3.00 | [19] |

| F8BT | -5.90 | -3.30 | 2.45 | [19] |

| Fluorene/Thiophene Copolymer (PF-1T) | -5.45 | -2.65 | 2.80 | [20] |

| Fluorene/Thiophene Copolymer (PF-4T) | -5.38 | -2.62 | 2.76 | [20] |

| Fluorene-based crosslinker (DTODF-4F) | -5.52 | -3.61 | 1.91 | [16] |

Absorption and Emission

Fluorene and its derivatives are known for their strong absorption in the UV region and efficient photoluminescence.[21][22] The parent polyfluorene (PFO) is a blue-emitting polymer.[5] By copolymerizing fluorene with other aromatic units, the emission color can be tuned across the entire visible spectrum.[6] For example, incorporating benzothiadiazole units leads to green emission, while other comonomers can result in red emission.[6][15]

| Material | Absorption Max (nm) | Emission Max (nm) | Solvent/State | Reference(s) |

| Fluorene | 261 | 302 | Cyclohexane | [21][22] |

| Poly(9,9-dioctylfluorene) (PFO) | 380 | 420 | Film | [23] |

| F8BT | 458 | 535 | Film | [15] |

| Fluorene/Thiophene Copolymer (PF-1T) | 410 | 460 | Film | [20] |

| Fluorene/Thiophene Copolymer (PF-4T) | 431 | 485 | Film | [20] |

Applications in Organic Electronics

The tunable properties of fluorene-based materials make them highly versatile for use in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes are among the most promising materials for blue-emitting OLEDs due to their high fluorescence quantum yields and good charge-transporting properties.[6][7] The performance of fluorene-based OLEDs can be enhanced by designing copolymers with balanced electron and hole transport.[15] For instance, incorporating electron-deficient units like benzothiadiazole can improve electron injection and transport.[15] Some fluorene-based OLEDs have demonstrated high luminance yields and deep blue emission.[24]

Organic Field-Effect Transistors (OFETs)

Fluorene derivatives have been successfully employed as the active semiconductor layer in OFETs.[10][17] The charge carrier mobility in these materials is a key performance metric. Both p-type (hole-transporting) and n-type (electron-transporting) fluorene-based semiconductors have been developed.[17][25] The mobility can be influenced by the choice of substituents and the resulting molecular packing in the thin film.

| Material | Mobility (cm²/Vs) | Carrier Type | Reference(s) |

| Dicyanovinylene-functionalized fluorene | 0.0055 | n-channel | [10][17] |

| Fluorene derivative with carbazole | 3.1 x 10⁻³ | p-channel | [26][27] |

| Fluorene/Thiophene Copolymer (PF-1T) | 0.001 - 0.003 | p-channel | [20] |

| F8BT | ~10⁻³ | n-channel | [19] |

| Fluorene-based bipolar material (V1484) | 1.2 x 10⁻⁷ (h) 1.0 x 10⁻⁸ (e) | Bipolar | [25] |

Organic Solar Cells (OSCs)

In the realm of OSCs, fluorene-based polymers often serve as the electron donor material in bulk heterojunction devices.[6][18] Their wide bandgap and suitable HOMO levels allow for high open-circuit voltages.[28] Recent research has also explored the use of fluorene derivatives as non-fullerene acceptors and as crosslinkers to enhance the morphological stability and, consequently, the efficiency and lifetime of OSCs.[16][29][30]

Conclusion

The fluorene core has proven to be an exceptionally versatile and valuable component in the design and synthesis of materials for organic electronics. Its rigid structure, high luminescence efficiency, and the ease with which its properties can be tuned through chemical modification have solidified its role in the development of high-performance OLEDs, OFETs, and OSCs. The continued exploration of novel fluorene derivatives and their incorporation into advanced device architectures promises to further unlock the potential of this remarkable molecular scaffold, paving the way for the next generation of flexible, low-cost, and efficient organic electronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorene | Overview, Polarity & Structure | Study.com [study.com]

- 3. nbinno.com [nbinno.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics [cambridge.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Fluorene - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. GT Digital Repository [repository.gatech.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of Fluorene-Based Semiconducting Copolymers for Organic...: Ingenta Connect [ingentaconnect.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pure.uos.ac.kr [pure.uos.ac.kr]

- 21. Absorption [Fluorene] | AAT Bioquest [aatbio.com]

- 22. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]

- 23. researchgate.net [researchgate.net]

- 24. 20.210.105.67 [20.210.105.67]

- 25. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. spiedigitallibrary.org [spiedigitallibrary.org]

- 28. Simple oxime functionalized fluorene polymers for organic solar cells - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00919C [pubs.rsc.org]

- 29. Morphological Stabilization in Organic Solar Cells via a Fluorene-Based Crosslinker for Enhanced Efficiency and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 2-Bromo-9,9-dimethylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the versatile building block, 2-Bromo-9,9-dimethylfluorene. This compound is of significant interest in the development of organic electronic materials and as a key intermediate in various pharmaceutical syntheses. This document compiles available experimental and predicted spectroscopic data, a detailed synthetic protocol, and a visual representation of the synthetic workflow.

Spectroscopic Data

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.758-7.829 | m | 3H | Aromatic protons |

| 7.493-7.534 | m | 2H | Aromatic protons |

| 7.319-7.352 | m | 2H | Aromatic protons |

| 1.419 | s | 6H | -C(CH₃)₂ |

Solvent: d-DMSO[1]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 152.9 |

| 150.7 |

| 139.0 |

| 130.6 |

| 127.9 |

| 127.3 |

| 122.9 |

| 121.3 |

| 120.1 |

| 46.9 |

| 27.1 |

Note: These are predicted values and should be used as a reference.

Predicted IR Data

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1050 | C-Br stretch |

| ~750 | Aromatic C-H bend (out-of-plane) |

Note: These are predicted values and should be used as a reference.

Synthetic Protocol: Methylation of 2-Bromofluorene

A common and efficient method for the synthesis of this compound involves the methylation of 2-bromofluorene. The following protocol is a representative example of this transformation.

Materials:

-

2-Bromofluorene

-

Dimethyl sulfoxide (DMSO)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC) or another suitable phase-transfer catalyst

-

Methyl iodide (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1 gram of 2-bromofluorene in 20 mL of dimethyl sulfoxide at room temperature.

-

To this solution, add 2 mL of 50% aqueous sodium hydroxide solution and 50 mg of benzyltriethylammonium chloride.

-

Stir the mixture vigorously for 20 minutes.

-

Slowly add 0.9 grams of methyl iodide to the reaction mixture and continue stirring for 4 hours.

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to obtain this compound as a white solid.[2]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from 2-bromofluorene to the target compound, this compound.

Caption: Synthetic workflow for the preparation of this compound.

General Experimental Protocols for Spectroscopic Analysis

For researchers aiming to acquire their own spectroscopic data, the following general protocols for NMR and IR are provided as a guideline. Instrument-specific parameters should be optimized accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

References

Commercial Suppliers of High-Purity 2-Bromo-9,9-dimethylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 2-Bromo-9,9-dimethylfluorene (CAS No. 28320-31-2), a key intermediate in the fields of organic electronics and pharmaceutical research. This document outlines supplier specifications, synthesis and purification protocols, and key applications, presenting data in a structured format for ease of comparison and use in a research and development setting.

Supplier Specifications

This compound is available from a range of commercial suppliers, with purity levels being a critical parameter for its application in sensitive areas such as organic light-emitting diode (OLED) manufacturing and drug discovery. While a comprehensive impurity profile is often proprietary, the stated purities provide a baseline for comparison.

| Supplier | Stated Purity | Analytical Method | Product Number |

| Thermo Scientific Chemicals | 98% | Not Specified | H64732.06 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | B3894 |

| Sigma-Aldrich | 97% | Not Specified | - |

| NINGBO INNO PHARMCHEM CO.,LTD. | 99% min | Not Specified | - |

| Alfa Aesar | 98% | HPLC (99.8%) | - |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₃Br |

| Molecular Weight | 273.17 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 67.0 to 71.0 °C |

| Solubility | Slightly soluble in water, soluble in toluene |

Experimental Protocols

The synthesis and purification of this compound are critical to achieving the high purity required for its applications. Several synthetic routes have been reported, with the choice of starting material and reaction conditions influencing the final product's quality.

Synthesis from 2-Bromofluorene

A common and direct method involves the dimethylation of 2-bromofluorene.

Materials:

-

2-Bromofluorene

-

Iodomethane

-

Dimethyl sulfoxide (DMSO)

-

Potassium hydroxide

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO).

-

Control the temperature to 30-35 °C and add iodomethane, followed by stirring.

-

Add potassium hydroxide and continue the reaction for approximately 4 hours.

-

Quench the reaction by adding water, which will cause the crude product to precipitate.

-

Isolate the crude product by suction filtration.

-

Purify the crude product by recrystallization from methanol to obtain 9,9-dimethyl-2-bromofluorene. This method can yield a product with a purity of 99%.[1]

Purification

High-purity this compound is often obtained through recrystallization or column chromatography.

-

Recrystallization: Ethanol or methanol are commonly used solvents for recrystallization, yielding a white solid powder.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using eluents such as petroleum ether.

Key Applications and Reaction Pathways

This compound is a versatile building block, primarily utilized for its fluorescent properties and as a precursor for more complex molecules in organic electronics and drug discovery.[2][3]

Organic Electronics

The fluorene core provides a rigid and conjugated system, making its derivatives, including this compound, suitable for applications in OLEDs and organic solar cells.[2][4] It is a popular synthetic precursor for materials that efficiently emit deep blue light.[5][6]

Suzuki Coupling Reactions

The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions, such as the Suzuki coupling. This reaction is fundamental for synthesizing more complex fluorene-based polymers and small molecules for electronic applications.[7]

A typical Suzuki coupling reaction involving this compound is outlined below:

References

- 1. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 2. This compound 97 28320-31-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 28320-31-2 [sigmaaldrich.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. H64732.06 [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis Protocol for 2-Bromo-9,9-dimethylfluorene: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-9,9-dimethylfluorene is a key intermediate in the synthesis of advanced organic electronic materials and pharmaceutical compounds.[1] Its fluorene core provides a rigid, planar structure with desirable photophysical properties, while the bromo- and dimethyl- functionalities allow for further chemical modifications.[1] This document provides detailed protocols for the synthesis of this compound, focusing on two primary synthetic routes: the direct bromination of 9,9-dimethylfluorene and the methylation of 2-bromofluorene. This guide is intended to provide researchers with a comprehensive resource for the efficient and high-purity synthesis of this versatile compound.

Introduction

This compound is a fluorene derivative characterized by its π-electron conjugated system, which results in high fluorescence and electron delocalization. These properties make it a valuable building block in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In medicinal chemistry, the fluorene scaffold is a privileged structure, and this compound serves as a versatile precursor for the synthesis of biologically active molecules.[1]

The synthesis of this compound can be approached through two principal strategies, each with distinct advantages and considerations regarding starting materials, reaction conditions, and product purity. This application note details both methods to provide researchers with the flexibility to choose the most suitable protocol based on their specific laboratory capabilities and research needs.

Synthetic Pathways

There are two primary, well-documented methods for the synthesis of this compound:

-

Direct Bromination of 9,9-dimethylfluorene: This is a one-step process where 9,9-dimethylfluorene is directly brominated to yield the desired product. This method is straightforward but may require careful control of reaction conditions to achieve high selectivity and purity.

-

Methylation of 2-Bromofluorene: This is a two-step synthesis that begins with the bromination of fluorene to produce 2-bromofluorene, followed by a methylation step to introduce the two methyl groups at the C9 position. This route can offer higher purity for the final product.[2]

The following sections provide detailed experimental protocols for both synthetic routes.

Experimental Protocols

Method 1: Direct Bromination of 9,9-dimethylfluorene

This protocol is adapted from a procedure described by ChemicalBook.[3]

Materials:

-

9,9-dimethylfluorene

-

Benzyltriethylammonium bromide

-

Sodium bromate (NaBrO₃)

-

Dichloromethane (CH₂Cl₂)

-

40% Hydrobromic acid (HBr)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Round bottom flasks (100 mL)

-

Constant-pressure dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a 100 mL round-bottom flask, combine 5 g of 9,9-dimethylfluorene, 0.35 g of benzyltriethylammonium bromide, and 0.77 g of sodium bromate.[3]

-

In a separate 100 mL round-bottom flask equipped with a thermometer and a constant-pressure dropping funnel, add 34.5 mL of water and 23 mL of dichloromethane.[3]

-

Stir the mixture from step 2 at room temperature until all solids are dissolved, maintaining a reaction temperature of 10 °C.[3]

-

Slowly add 7.5 mL of 40% (by weight) hydrobromic acid to the reaction mixture from step 3 using the constant pressure dropping funnel.[3]

-

After the addition is complete, continue to stir the reaction mixture for 1.5 hours at room temperature.[3]

-

Transfer the reaction solution to a separatory funnel and allow the layers to separate. Collect the organic phase.[3]

-

Extract the aqueous phase once with dichloromethane. Combine this extract with the previously collected organic phase.[3]

-

Wash the combined organic phase three times with distilled water.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.[3]

-